N-cyano-N-methyl-3-(methylsulfanyl)aniline

Übersicht

Beschreibung

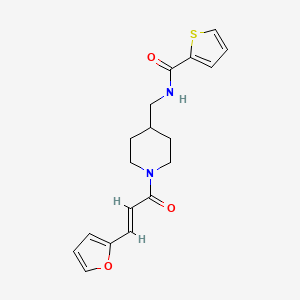

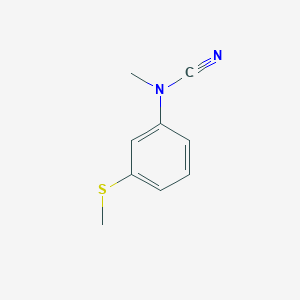

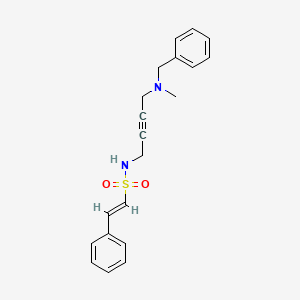

“N-cyano-N-methyl-3-(methylsulfanyl)aniline” is a chemical compound with the CAS Number: 222734-73-8 . It has a molecular weight of 178.26 and its IUPAC name is methyl [3- (methylsulfanyl)phenyl]cyanamide . The compound is in liquid form .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-cyano-N-methyl-3-(methylsulfanyl)aniline”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for “N-cyano-N-methyl-3-(methylsulfanyl)aniline” is 1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N-cyano-N-methyl-3-(methylsulfanyl)aniline” is a liquid at room temperature . It has a molecular weight of 178.26 . The compound should be stored at temperatures below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Facile assembly of sulfonated oxindoles, including structures derived from aniline compounds, via sulfur dioxide insertion, demonstrates the utility of anilines in synthesizing complex molecules under mild conditions. This approach highlights aniline derivatives' role in constructing pharmacologically relevant structures through efficient one-pot reactions (Liu, Zheng, & Wu, 2017). Similarly, palladium-catalyzed C-N cross-coupling reactions have been crucial in synthesizing anilines and aniline derivatives, underscoring their significance in forming C-N bonds for creating heterocycles and medicinally relevant compounds, showcasing aniline derivatives' versatility in chemical synthesis (Ruiz-Castillo & Buchwald, 2016).

Environmental Applications

Research on aniline degradation by Delftia sp. AN3 elucidates the potential of specific bacterial strains in bioremediation, capable of utilizing aniline or acetanilide as sole carbon and energy sources. This finding is crucial for environmental cleanup, particularly in water treatment processes (Liu et al., 2002). Moreover, the activation of persulfate by rice straw biochar for aniline degradation demonstrates an innovative approach to removing organic contaminants, offering insights into sustainable methods for water decontamination (Wu et al., 2018).

Catalysis and Industrial Applications

The vapor phase alkylation of aniline with methanol, producing N-methylaniline, highlights the industrial relevance of aniline derivatives in manufacturing dyes, drugs, and perfumes. This research showcases the efficiency of certain catalysts in facilitating aniline derivative reactions under milder conditions compared to traditional methods, pointing towards more sustainable industrial processes (Nehate & Bokade, 2009).

Bioremediation and Environmental Degradation

The ability of Delftia sp. AN3 to degrade aniline and its derivatives provides a biological avenue for treating aniline-contaminated environments. The optimal conditions for aniline degradation by this strain, along with the enzymatic pathways involved, offer valuable insights into bioremediation strategies (Liu et al., 2002).

Advanced Materials and Sensing Technologies

The synthesis and applications of aniline derivatives in creating advanced materials, such as aggregation-induced emission nanofibers, for detecting aromatic amine and acid vapors showcase the potential of these compounds in developing sensitive and selective sensors for environmental monitoring (Xue et al., 2017).

Eigenschaften

IUPAC Name |

methyl-(3-methylsulfanylphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIIKXFGRGEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyano-N-methyl-3-(methylsulfanyl)aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)

![[4-[(E)-[[2-(1-methylbenzimidazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B2981367.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981370.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)

![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)